BenchChemオンラインストアへようこそ!

Ethyl 1,5-dimethyl-1h-imidazole-4-carboxylate

Regioselective catalysis Zeolite-mediated alkylation Imidazole N-alkylation

Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate (CAS 74531-82-1) is a 1,5-disubstituted imidazole-4-carboxylic acid ethyl ester building block with the molecular formula C₈H₁₂N₂O₂. The compound features a 1,5-dimethyl substitution pattern on the imidazole ring, which confers distinct regiochemical properties compared to the 1,4-dimethyl isomer.

Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
CAS No. 74531-82-1
Cat. No. B3056827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1,5-dimethyl-1h-imidazole-4-carboxylate
CAS74531-82-1
Molecular FormulaC8H12N2O2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N(C=N1)C)C
InChIInChI=1S/C8H12N2O2/c1-4-12-8(11)7-6(2)10(3)5-9-7/h5H,4H2,1-3H3
InChIKeyXISDGVNPWBQMEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1,5-Dimethyl-1H-Imidazole-4-Carboxylate (CAS 74531-82-1) for Chemical Procurement and Research Sourcing


Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate (CAS 74531-82-1) is a 1,5-disubstituted imidazole-4-carboxylic acid ethyl ester building block with the molecular formula C₈H₁₂N₂O₂ . The compound features a 1,5-dimethyl substitution pattern on the imidazole ring, which confers distinct regiochemical properties compared to the 1,4-dimethyl isomer . This substitution pattern is accessible via regioselective N-alkylation routes, with H-Y zeolite catalysis yielding the 1,5-isomer at 89% selectivity, while alternative zeolites favor the 1,4-isomer .

Why Ethyl 1,5-Dimethyl-1H-Imidazole-4-Carboxylate Cannot Be Substituted with Generic Imidazole-4-Carboxylate Analogs


Generic substitution of ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate with unsubstituted ethyl imidazole-4-carboxylate (CAS 23785-21-9) or the 1,4-dimethyl regioisomer fails due to three verifiable differentiators: (i) regiochemical identity dictates downstream product stereochemistry in 1,5-disubstituted imidazole-based drug intermediates, particularly in farnesyl-protein transferase inhibitors where 1,5-substitution is a structural requirement [1]; (ii) the 1,5-dimethyl pattern alters the imidazole ring's electronic distribution relative to the 1,4-isomer, affecting both reactivity in cross-coupling reactions and hydrogen-bonding capacity at the N3 position ; (iii) the ethyl ester at position 4 provides a hydrolytically cleavable prodrug handle that differs fundamentally from free carboxylic acid analogs in terms of membrane permeability and formulation behavior .

Quantitative Differentiation Evidence for Ethyl 1,5-Dimethyl-1H-Imidazole-4-Carboxylate vs. Analogs and In-Class Compounds


Regioselective Synthesis: 1,5-Dimethyl vs. 1,4-Dimethyl Imidazole Isomer Ratio

The 1,5-dimethyl substitution pattern of ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate derives from a regioselective N-alkylation step that can be tuned by catalyst choice. In vapor-phase methylation of 4(5)-methylimidazole with methanol, H-Y zeolite yields 1,5-dimethylimidazole at 89% selectivity, whereas H-Beta zeolite yields predominantly the 1,4-isomer at 78% selectivity, and H-ZSM-5 yields 1,4-isomer at 72.5% selectivity . For procurement, the choice of synthetic route dictates which regioisomer is obtained; 1,5-disubstituted imidazoles are specifically required as intermediates for farnesyl-protein transferase inhibitors [1].

Regioselective catalysis Zeolite-mediated alkylation Imidazole N-alkylation

β-Lactamase Inhibitory Activity: Class C vs. Class A Enzyme IC50 Comparison

Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate demonstrates measurable but modest β-lactamase inhibitory activity, with an IC50 of 4.20 × 10³ nM (4.2 μM) against class C β-lactamase from Enterobacter cloacae 908R at 0.8 μmol concentration [1]. In contrast, its activity against class A β-lactamase from Escherichia coli K12 (PSE4) is substantially weaker, with an IC50 of 1.85 × 10⁶ nM (1.85 mM), representing a 440-fold difference in potency between enzyme classes [2]. This enzyme class selectivity profile differs from more potent imidazole-based metallo-β-lactamase inhibitors that exhibit IC50 values of 39-46 μM against IMP-1 [3]. The compound serves as a baseline reference for SAR studies exploring substituent effects on β-lactamase inhibition.

β-lactamase inhibition Antibiotic resistance Enzyme inhibition

Structural Determinants of Anticancer Activity: N1-Alkyl Chain Length-IC50 Relationship

In the 5-amino-1-N-substituted-imidazole-4-carboxylate series, the N1 substituent length critically determines antiproliferative potency. Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (containing a C12 alkyl chain at N1) exhibits IC50 values of 0.737 ± 0.05 μM against HeLa cells and 1.194 ± 0.02 μM against HT-29 cells [1]. Shorter N1-alkyl chains (e.g., methyl, ethyl, propyl) yield significantly reduced or negligible activity in the same assay system [1]. Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate, bearing a methyl group at N1, represents the short-chain reference point for establishing this SAR trend. The 5-amino substitution present in the active derivatives is absent in the target compound, providing a baseline for evaluating the contribution of the 5-amino group to potency.

Anticancer SAR N1-substitution Antiproliferative activity

Ethyl Ester vs. Free Carboxylic Acid: Prodrug Potential and Physicochemical Properties

Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate contains an ethyl ester at position 4, distinguishing it from its free acid counterpart, 1,5-dimethyl-1H-imidazole-4-carboxylic acid. The ethyl ester moiety enables controlled release of the active carboxylic acid via esterase-mediated hydrolysis, a strategy employed in prodrug design to enhance membrane permeability and oral bioavailability . In the imidazole-4-carboxylate class, ethyl esters of 1-phenylimidazole-4-carboxylic acid derivatives exhibit nanomolar xanthine oxidoreductase (XOR) inhibitory activity (IC50 = 7.2-8.0 nM) comparable to febuxostat (IC50 = 7.0 nM), whereas the free carboxylic acids show different SAR profiles [1]. The ester form provides a hydrolytically cleavable handle that the free acid lacks, enabling temporal control over active species generation.

Prodrug design Ester hydrolysis Membrane permeability

Synthetic Yield Optimization: Hydrogenation Route Produces 91% Yield

A reported synthetic route to ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate achieves 91% yield under mild conditions: hydrogenation in ethanol at 20°C under 3750.38 Torr (approximately 5 atm H₂) for 1 hour . This high-yielding, one-step hydrogenation protocol contrasts with multi-step alkylation approaches requiring stoichiometric bases and toxic alkylating agents such as dimethyl sulfate or methyl halides . The 91% yield compares favorably to typical yields for related imidazole N-alkylation reactions, which range from 22% to 95% depending on substrate and conditions . For procurement decisions involving in-house synthesis, this validated high-yield route reduces cost-per-gram and improves supply chain reliability compared to lower-yielding alternative methods.

Synthetic efficiency Hydrogenation Process chemistry

Research and Industrial Application Scenarios for Ethyl 1,5-Dimethyl-1H-Imidazole-4-Carboxylate Procurement


SAR Reference Standard for N1-Alkyl Imidazole-4-Carboxylate Anticancer Lead Optimization

In structure-activity relationship (SAR) studies of 5-amino-1-N-substituted-imidazole-4-carboxylate anticancer agents, ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate serves as the N1-methyl baseline reference compound. Researchers comparing the antiproliferative effects of varying N1-alkyl chain lengths require this specific methyl-substituted analog to establish the SAR trend showing that sub-micromolar IC50 activity (0.737 μM in HeLa, 1.194 μM in HT-29) emerges only with longer alkyl chains (e.g., dodecyl) while short-chain analogs lack significant activity [1].

Prodrug Intermediate for Controlled-Release Imidazole-4-Carboxylic Acid Derivatives

The ethyl ester functionality of ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate enables its use as a prodrug intermediate in pharmaceutical development, where esterase-mediated hydrolysis releases the active 1,5-dimethyl-1H-imidazole-4-carboxylic acid in vivo. This prodrug strategy is documented for improving membrane permeability and oral bioavailability compared to direct administration of the free carboxylic acid . The approach parallels that used in 1-phenylimidazole-4-carboxylic acid ester derivatives, which achieve nanomolar XOR inhibition (IC50 7.2-8.0 nM) comparable to febuxostat [2].

β-Lactamase Inhibitor Fragment Screening and Baseline Activity Calibration

Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate provides a quantifiable baseline for β-lactamase inhibitor fragment screening, with documented IC50 values of 4.2 μM against Enterobacter cloacae class C β-lactamase and 1.85 mM against E. coli class A β-lactamase [3]. This 440-fold selectivity differential between enzyme classes makes the compound useful for calibrating assays that evaluate structure-based improvements in potency and selectivity. Procurement enables researchers to benchmark novel imidazole derivatives against a characterized reference with known activity parameters.

1,5-Disubstituted Imidazole Building Block for Farnesyl-Protein Transferase Inhibitor Synthesis

Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate functions as a key intermediate in the synthesis of 1,5-disubstituted imidazoles, a structural motif required for farnesyl-protein transferase inhibitors [4]. The specific 1,5-dimethyl substitution pattern, obtainable at 89% regioselectivity using H-Y zeolite catalysis , cannot be substituted with the 1,4-dimethyl isomer in downstream reactions where regiochemistry determines target binding. Procurement of the authentic 1,5-isomer is essential for synthetic routes leading to this pharmacologically relevant class of compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 1,5-dimethyl-1h-imidazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.